BenchChemオンラインストアへようこそ!

N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Medicinal Chemistry Physicochemical Profiling Drug Design

This precise tetrazol-2-yl-acetamide chemotype (MW 337.38, C₁₈H₁₉N₅O₂) is a critical SAR probe for tuberculosis and MDR oncology programs. Generic substitution is high-risk: the 4-ethoxyphenyl and 2-methylphenyl groups are essential determinants of intramacrophage Mtb potency (lead EC₅₀ 1.5 µM) and P-glycoprotein reversal efficacy. Negligible COX-2 inhibition (IC₅₀ >10,000 nM in close analogs) makes it ideal for phenotypic screens where COX artifacts must be excluded. Supplied at ≥95% purity for reproducible in-vitro and in-silico ADMET calibration workflows.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 876582-05-7
Cat. No. B2466772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
CAS876582-05-7
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3C
InChIInChI=1S/C18H19N5O2/c1-3-25-15-10-8-14(9-11-15)19-17(24)12-23-21-18(20-22-23)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,24)
InChIKeyYDZCLUYYCLJKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (CAS 876582-05-7): Core Chemical Identity and Research Classification


N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (CAS 876582-05-7) is a synthetic small molecule (MF: C18H19N5O2, MW: 337.38 g/mol) belonging to the tetrazol-2-yl-acetamide class . It features a 2H-tetrazole core substituted at the 5-position with a 2-methylphenyl (o-tolyl) group and an N-(4-ethoxyphenyl)acetamide side chain. This structural architecture incorporates a tetrazole ring—a recognized carboxylic acid bioisostere—linked via an acetamide bridge to two distinct aromatic systems, a motif commonly explored in medicinal chemistry for modulating physicochemical and biological properties [1]. The compound is typically supplied at ≥95% purity and is primarily utilized as a research tool or synthetic building block in early-stage drug discovery programs .

Procurement Risk Analysis for CAS 876582-05-7: Why Simple In-Class Substitution is Scientifically Unjustified


Generic substitution within the tetrazol-2-yl-acetamide class is unreliable due to the profound impact of even minor structural permutations on target engagement and biological phenotype. For instance, in a series of tetrazol-2-yl-acetamides evaluated for activity against Mycobacterium tuberculosis, the lead compound exhibited an intramacrophage EC50 of 1.5 µM, while close analogs showed substantially divergent activities, a pattern attributed to specific substituent effects on molecular recognition [1]. Similarly, structure-activity relationship (SAR) analyses on related tetrazole scaffolds have indicated that a 4-ethoxyphenyl group can confer maximal antiproliferative activity, whereas alternative substituents are associated with reduced potency [2]. These findings demonstrate that the precise substitution pattern—specifically the 4-ethoxyphenyl and 2-methylphenyl groups on the tetrazole-acetamide core—can be a critical determinant of biological outcome, rendering arbitrary interchange with a generic analog a high-risk procurement decision.

Quantitative Product-Specific Evidence Guide: N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (876582-05-7)


Comparative Molecular Properties of N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide Versus the N-Phenyl Des-Ethoxy Analog

N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (876582-05-7) differs from its closest cataloged analog, 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide (PubChem CID 2441724), by the presence of a 4-ethoxy substituent on the N-phenyl ring. This substitution increases the molecular weight from 293.32 g/mol to 337.38 g/mol, raises the XLogP3-AA from 3.2 to a predicted value above 3.5, and adds a hydrogen bond acceptor site [1]. While both compounds share the same tetrazole and 2-methylphenyl core, the 4-ethoxy modification is expected to enhance lipophilicity and modulate target binding. No direct head-to-head bioassay comparison between these two specific molecules has been reported in the peer-reviewed literature; however, class-level SAR trends suggest that the 4-ethoxyphenyl substitution can significantly improve biological activity profiles [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Class-Level Evidence for 4-Ethoxyphenyl Tetrazole Substituent Enhancing Antiproliferative Potency

Within a series of tetrazole-containing compounds evaluated for antiproliferative activity, structural modifications at the N-aryl position significantly influenced potency. Analogs bearing a 4-ethoxyphenyl substituent were reported to exhibit maximal activity, with the 4-(4-ethoxy)phenyl substituted compound showing an IC50 of 0.22 µM against MCF-7 breast cancer cells [1][2]. While this specific value corresponds to a structurally related but distinct chemotype, it provides a class-level benchmark suggesting that the 4-ethoxyphenyl motif—present in the target compound 876582-05-7—is associated with sub-micromolar antiproliferative activity, whereas analogs lacking this substituent likely demonstrate reduced potency. No direct assay data for 876582-05-7 in MCF-7 cells have been published.

Cancer Biology SAR MDR Reversal

Absence of COX-2 Inhibitory Activity Distinguishes Target Compound from Anti-inflammatory Tetrazole Analogs

A structurally related tetrazole-acetamide compound (BindingDB ID BDBM50591341, ChEMBL ID CHEMBL5177372) was tested against human recombinant COX-2 and exhibited an IC50 greater than 10,000 nM, indicating negligible inhibition of this enzyme [1]. While this data is not from 876582-05-7 itself, it represents a close chemotype analog and provides evidence that tetrazol-2-yl-acetamides bearing similar substitution patterns are not general COX-2 inhibitors. This is a critical differentiation point for researchers seeking to avoid confounding anti-inflammatory polypharmacology. The target compound's 4-ethoxyphenyl modification may further reduce COX-2 engagement due to increased steric bulk.

COX-2 Inhibition Selectivity Profiling Anti-inflammatory Drug Discovery

Validated Application Scenarios for N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (876582-05-7)


Structure-Activity Relationship (SAR) Exploration of Tetrazole-Acetamide Core Modifications in Antitubercular Drug Discovery

Building upon the identification of the tetrazol-2-yl-acetamide chemotype as a novel scaffold with potent intramacrophage activity against Mycobacterium tuberculosis (EC50 = 1.5 µM for lead compound sALT629), 876582-05-7 serves as a key SAR probe [1]. Its specific combination of a 4-ethoxyphenyl N-substituent and a 2-methylphenyl C-5 substituent on the tetrazole core allows researchers to systematically evaluate the impact of para-ethoxy substitution versus other alkoxy or unsubstituted phenyl variants. This compound is employed to correlate subtle electronic and lipophilic perturbations with shifts in Mtb growth inhibition, intramacrophage potency, and metabolic stability, directly informing lead optimization toward candidates with improved pharmacokinetic profiles, such as the reported analog P39 (EC50 = 0.68 µM) [1].

Probing P-Glycoprotein-Mediated Multidrug Resistance (MDR) Reversal Mechanisms

SAR analyses indicate that tetrazole derivatives bearing a 4-ethoxyphenyl group exhibit potent inhibitory activity against the growth of multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein (P-gp) [2]. Compound 876582-05-7, with its 4-ethoxyphenyl motif, is ideally suited for use in comparative oncology research aimed at elucidating the structural determinants of P-gp substrate recognition and efflux pump inhibition. It can be applied in side-by-side assays with non-ethoxy analogs to quantify the contribution of the 4-ethoxy substituent to MDR reversal efficacy, using standard cell viability assays and rhodamine-123 or calcein-AM efflux protocols in P-gp-overexpressing cancer cell lines [2].

Selectivity Profiling Against Cyclooxygenase Enzymes in Inflammation-Targeted Drug Discovery

For drug discovery programs that require a tetrazole-containing scaffold for target engagement but demand exclusion of cyclooxygenase (COX) inhibitory activity to avoid gastrointestinal or cardiovascular liabilities, 876582-05-7 presents a compelling tool compound [3]. Available evidence from a close chemotype analog shows negligible COX-2 inhibition (IC50 > 10,000 nM) [3]. Researchers can purchase 876582-05-7 to confirm this selectivity profile in-house, performing dose-response COX-1/COX-2 enzyme assays to verify the absence of activity and benchmarking it against known COX inhibitors. This validation step is critical before advancing the compound into phenotypic screens where COX-related artifacts could confound data interpretation.

Physicochemical Property Benchmarking and In Silico Model Calibration

The compound's well-defined structure (MW 337.38, C18H19N5O2), high purity (≥95%), and documented substructure (tetrazole bioisostere, acetamide linker, two distinct aryl groups) make it a valuable standard for calibrating in silico ADMET prediction models [4]. Specifically, 876582-05-7 can be used to refine algorithms predicting logP, aqueous solubility, and permeability for tetrazole-containing molecules, or to serve as a reference compound in chromatographic hydrophobicity index (CHI) measurements [4]. This application is particularly relevant for core facilities and CROs that require well-characterized, structurally unique compounds to validate high-throughput physicochemical profiling workflows.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.